![molecular formula C11H13NO6 B12444772 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate](/img/structure/B12444772.png)
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate, also known as diroximel fumarate, is a compound with the molecular formula C11H13NO6 and a molecular weight of 255.22 g/mol . This compound is a prodrug form of monomethyl fumarate and is used in the treatment of relapsing-remitting multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate involves the esterification of fumaric acid with 2-(2,5-dioxopyrrolidin-1-yl)ethanol under acidic conditions . The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to reflux . The product is then purified by recrystallization from a suitable solvent such as ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Major Products
Hydrolysis: Fumaric acid and 2-(2,5-dioxopyrrolidin-1-yl)ethanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate involves its conversion to monomethyl fumarate in the body . Monomethyl fumarate exerts its effects by activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which leads to the upregulation of antioxidant response elements and the reduction of oxidative stress . This pathway is crucial in protecting cells from damage and inflammation .
Comparison with Similar Compounds
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Dimethyl fumarate: Another fumarate ester used in the treatment of multiple sclerosis.
Monomethyl fumarate: The active metabolite of diroximel fumarate and dimethyl fumarate.
Ethyl fumarate: A related compound with similar chemical properties but different biological activity.
These compounds share structural similarities but differ in their pharmacokinetics and pharmacodynamics, making this compound a distinct and valuable therapeutic agent .
Properties
Molecular Formula |
C11H13NO6 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate |
InChI |
InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
YIMYDTCOUQIDMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


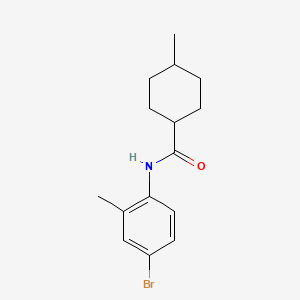
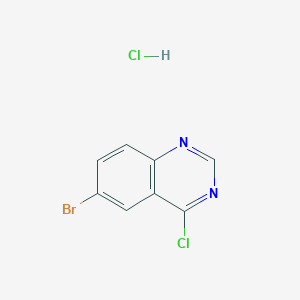
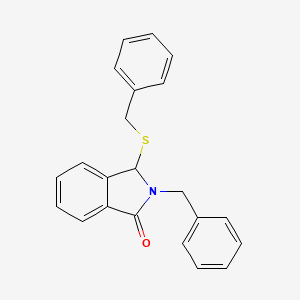

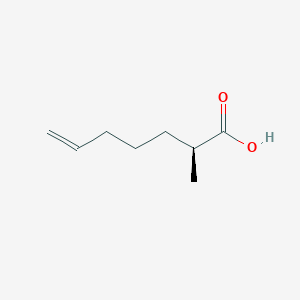
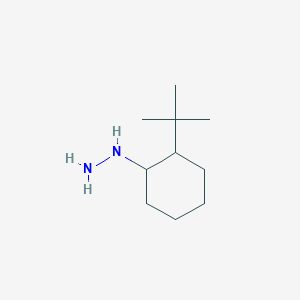
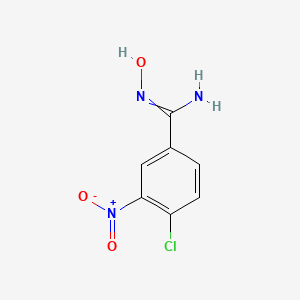
![3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide](/img/structure/B12444731.png)
![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B12444734.png)
![2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12444739.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12444742.png)
![N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444749.png)
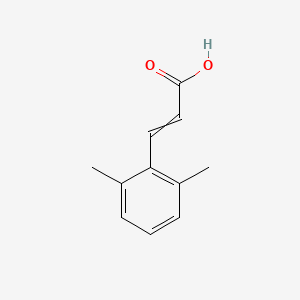
![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12444762.png)
